1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Synthetic Methodology Process Chemistry Building Block

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (CAS 343929-20-4) is a fluorinated cyclopropane carboxylic acid derivative characterized by a fluorine atom and an isopropyl group on a strained cyclopropane ring. It belongs to a class of fluorinated cyclopropane carboxylic acids valued in pharmaceutical and agrochemical research for their unique combination of conformational rigidity, metabolic stability, and electronic modulation.

Molecular Formula C7H11FO2
Molecular Weight 146.16 g/mol
CAS No. 343929-20-4
Cat. No. B13425384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid
CAS343929-20-4
Molecular FormulaC7H11FO2
Molecular Weight146.16 g/mol
Structural Identifiers
SMILESCC(C)C1CC1(C(=O)O)F
InChIInChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)
InChIKeyQQBMHOMBYVWDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (CAS 343929-20-4): A Fluorinated Cyclopropane Carboxylic Acid Building Block


1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (CAS 343929-20-4) is a fluorinated cyclopropane carboxylic acid derivative characterized by a fluorine atom and an isopropyl group on a strained cyclopropane ring [1]. It belongs to a class of fluorinated cyclopropane carboxylic acids valued in pharmaceutical and agrochemical research for their unique combination of conformational rigidity, metabolic stability, and electronic modulation [2]. The compound has been synthesized in quantitative yield and fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, providing a solid foundation for its use as a research building block [1].

Why 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (343929-20-4) Cannot Be Replaced by In-Class Analogs


Direct substitution of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid with simpler analogs (e.g., 1-fluorocyclopropane-1-carboxylic acid) or non-fluorinated isopropylcyclopropane carboxylic acids is not scientifically valid. The specific combination of a fluorine atom at the 1-position and an isopropyl group at the 2-position creates a unique steric and electronic environment on the cyclopropane ring. In medicinal chemistry, the substitution of a hydrogen with a fluorine atom on a cyclopropane carboxylic acid has been shown to dramatically improve pharmacokinetic profiles, as demonstrated by a near 10-fold increase in plasma levels for a fluorinated analog compared to its non-fluorinated counterpart in an mGluR2 antagonist series [1]. Therefore, substituting a non-fluorinated or differently substituted analog introduces significant risk of altered potency, selectivity, and metabolic stability, rendering research outcomes unpredictable.

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (343929-20-4): Quantitative Differentiation Guide for Procurement and Research Selection


Synthesis and Full Spectroscopic Characterization in Quantitative Yield

A one-step synthesis protocol for the target compound was developed using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This high-yielding, straightforward method is advantageous for scaling and routine use. The product was fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, providing a robust identity and purity benchmark [1].

Synthetic Methodology Process Chemistry Building Block

Distinct Molecular Properties vs. Non-Fluorinated Analog

The replacement of a hydrogen atom with a fluorine atom in the cyclopropane carboxylic acid scaffold significantly alters key physicochemical properties. The target compound has a molecular weight of 146.16 g/mol and an exact mass of 146.07433 [1]. In contrast, its non-fluorinated analog, 2-isopropylcyclopropane-1-carboxylic acid, has a molecular weight of 128.17 g/mol . This 18 g/mol difference and the associated change in electronic distribution and lipophilicity (not directly measured but well-established for fluorine substitution) can be critical for modulating membrane permeability and target binding.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Stereochemical Versatility: Racemic and Enantiopure Forms Available

The target compound (CAS 343929-20-4) is a racemic mixture of its two enantiomers. For applications requiring stereochemical precision, the specific (1S,2S)-enantiomer is commercially available under a different CAS number (79658-29-0) . This allows researchers to procure either the racemate for early-stage exploration or the defined stereoisomer for advanced studies where chirality is crucial for biological activity.

Chiral Chemistry Stereochemistry Asymmetric Synthesis

Validated Identity and Purity via Multi-Spectral Analysis

The synthetic protocol for this compound included rigorous characterization, providing a reference standard for analytical data. The reported 1H-, 2H-, and 13C-NMR spectra, along with IR and Raman data, serve as a definitive identity and purity benchmark [1]. This is in contrast to many commercially available building blocks that may be supplied with limited or no analytical data, increasing the risk of using an impure or incorrectly identified material.

Analytical Chemistry Quality Control Compound Characterization

Optimal Research and Industrial Applications for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (CAS 343929-20-4)


Medicinal Chemistry: Synthesis of Fluorinated Cyclopropane-Containing Drug Candidates

This compound is an ideal building block for medicinal chemists seeking to introduce a fluorinated cyclopropane carboxylic acid moiety into potential drug candidates. The fluorine atom enhances metabolic stability, while the cyclopropane ring provides conformational constraint, as demonstrated by the improved pharmacokinetic profile of a related fluorinated mGluR2 antagonist [1]. This scaffold can be used to synthesize new chemical entities for target validation and lead optimization programs in therapeutic areas such as neuroscience and inflammation [1][2].

Agrochemical Research: Development of Novel Pesticides and Herbicides

Fluorinated cyclopropane carboxylic acids are established intermediates in the synthesis of agrochemicals, including insecticides and herbicides [3][4]. The target compound's unique structure can be exploited to create new analogs with potentially improved potency, selectivity, or environmental stability compared to existing active ingredients [4].

Chemical Biology: Synthesis of Conformationally Restricted Probes

The rigid cyclopropane core, combined with the electronic effects of the fluorine atom, makes this acid a valuable starting point for creating conformationally restricted probes. These probes can be used to study enzyme active sites, protein-protein interactions, or receptor binding pockets, where a defined spatial orientation of functional groups is critical for activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.